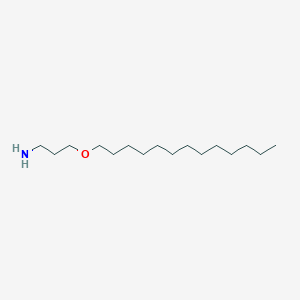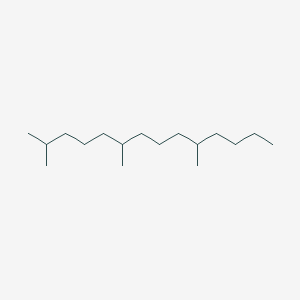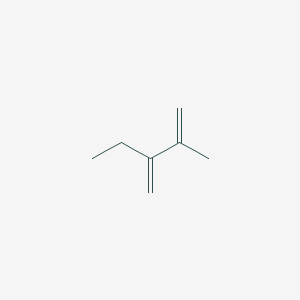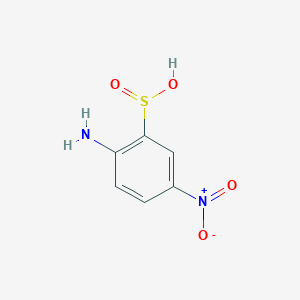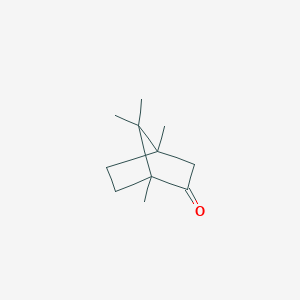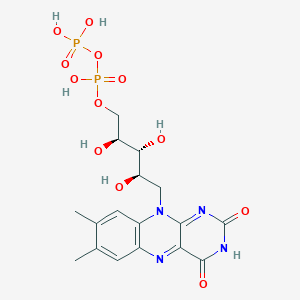
Riboflavin 5'-pyrophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Riboflavin 5'-pyrophosphate (FMN) is a coenzyme that is involved in numerous biochemical reactions in the human body. FMN is synthesized from Riboflavin, which is a water-soluble vitamin that plays a vital role in the metabolism of carbohydrates, fats, and proteins. FMN is a crucial component of several enzymes that are involved in energy production and cellular respiration.
Wirkmechanismus
Riboflavin 5'-pyrophosphate functions as a cofactor in several enzymes by accepting and donating electrons during biochemical reactions. Riboflavin 5'-pyrophosphate is involved in the electron transport chain, which is responsible for the production of ATP, the energy currency of the cell. Riboflavin 5'-pyrophosphate is also involved in the metabolism of certain amino acids, such as tryptophan.
Biochemische Und Physiologische Effekte
Riboflavin 5'-pyrophosphate plays a vital role in the metabolism of carbohydrates, fats, and proteins. It is involved in the production of ATP, which is necessary for cellular respiration. Riboflavin 5'-pyrophosphate is also involved in the metabolism of certain amino acids, such as tryptophan. Deficiencies in Riboflavin 5'-pyrophosphate can lead to several health problems, such as anemia, dermatitis, and cataracts.
Vorteile Und Einschränkungen Für Laborexperimente
Riboflavin 5'-pyrophosphate has several advantages for lab experiments. It is stable and easy to handle. Riboflavin 5'-pyrophosphate is also readily available and relatively inexpensive. However, Riboflavin 5'-pyrophosphate has some limitations for lab experiments. It is light-sensitive and can be easily degraded. Additionally, Riboflavin 5'-pyrophosphate can interfere with certain assays, such as the Bradford assay.
Zukünftige Richtungen
There are several future directions for the study of Riboflavin 5'-pyrophosphate. One area of research is the role of Riboflavin 5'-pyrophosphate in the development of cancer. Riboflavin 5'-pyrophosphate has been shown to be involved in the regulation of cell growth and proliferation, and may play a role in the development of cancer. Another area of research is the potential use of Riboflavin 5'-pyrophosphate as a therapeutic agent for certain diseases, such as cancer. Additionally, the study of Riboflavin 5'-pyrophosphate in the context of genetic disorders, such as Riboflavin transporter deficiency syndrome, is an area of ongoing research.
Synthesemethoden
Riboflavin 5'-pyrophosphate is synthesized from Riboflavin in a two-step process. The first step involves the conversion of Riboflavin to Riboflavin 5'-phosphate by the enzyme Riboflavin kinase. The second step involves the conversion of Riboflavin 5'-phosphate to Riboflavin 5'-pyrophosphate by the enzyme Riboflavin 5'-pyrophosphate synthase.
Wissenschaftliche Forschungsanwendungen
Riboflavin 5'-pyrophosphate has numerous scientific research applications. It is used as a cofactor in several enzymes involved in energy production and cellular respiration. Riboflavin 5'-pyrophosphate is also used in the diagnosis of certain genetic disorders, such as Riboflavin transporter deficiency syndrome. Additionally, Riboflavin 5'-pyrophosphate has been studied for its potential use in the treatment of certain diseases, such as cancer.
Eigenschaften
CAS-Nummer |
14985-41-2 |
|---|---|
Produktname |
Riboflavin 5'-pyrophosphate |
Molekularformel |
C17H22N4O12P2 |
Molekulargewicht |
536.3 g/mol |
IUPAC-Name |
[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-32-35(30,31)33-34(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,30,31)(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m1/s1 |
InChI-Schlüssel |
DJICTQVUSNOZCH-MBNYWOFBSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)OP(=O)(O)O)O)O)O |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)O)O)O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)O)O)O)O |
Andere CAS-Nummern |
14985-41-2 |
Synonyme |
riboflavin 5'-pyrophosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



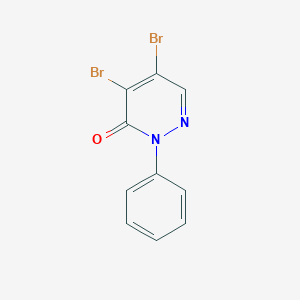
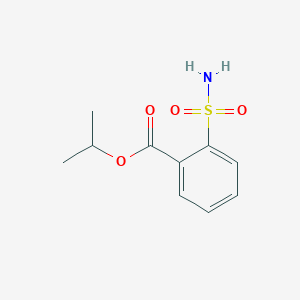
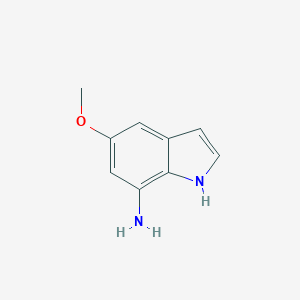
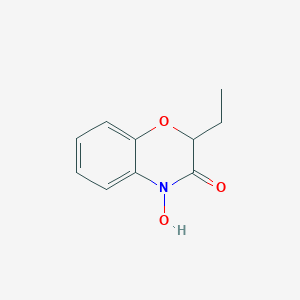
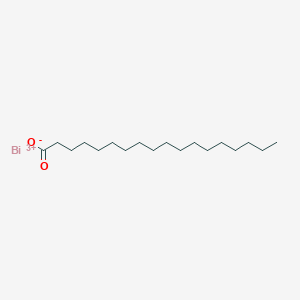
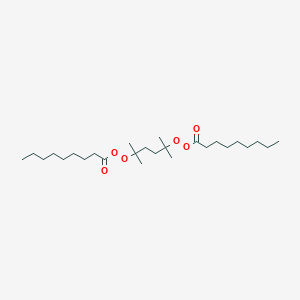
![5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid](/img/structure/B81744.png)

